Cas no 1700550-52-2 (tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate)

tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate
- 1700550-52-2
- EN300-1135619
- tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate
-
- インチ: 1S/C16H21FINO3/c1-16(2,3)22-15(20)19-8-13(18)14(9-19)21-10-11-6-4-5-7-12(11)17/h4-7,13-14H,8-10H2,1-3H3
- InChIKey: DZQIDUDOOLMOML-UHFFFAOYSA-N
- ほほえんだ: IC1CN(C(=O)OC(C)(C)C)CC1OCC1C=CC=CC=1F
計算された属性
- せいみつぶんしりょう: 421.05502g/mol
- どういたいしつりょう: 421.05502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 388
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.4
tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1135619-0.5g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 95% | 0.5g |
$1084.0 | 2023-10-26 | |
Enamine | EN300-1135619-0.1g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 95% | 0.1g |
$993.0 | 2023-10-26 | |
Enamine | EN300-1135619-1g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 95% | 1g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1135619-0.25g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 95% | 0.25g |
$1038.0 | 2023-10-26 | |
Enamine | EN300-1135619-1.0g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 1g |
$1229.0 | 2023-05-24 | ||
Enamine | EN300-1135619-5.0g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 5g |
$3562.0 | 2023-05-24 | ||
Enamine | EN300-1135619-0.05g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 95% | 0.05g |
$948.0 | 2023-10-26 | |
Enamine | EN300-1135619-10.0g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 10g |
$5283.0 | 2023-05-24 | ||
Enamine | EN300-1135619-2.5g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 95% | 2.5g |
$2211.0 | 2023-10-26 | |
Enamine | EN300-1135619-5g |
tert-butyl 3-[(2-fluorophenyl)methoxy]-4-iodopyrrolidine-1-carboxylate |
1700550-52-2 | 95% | 5g |
$3273.0 | 2023-10-26 |
tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate 関連文献
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate (CAS No. 1700550-52-2)
Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate, a compound with the CAS number 1700550-52-2, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of multiple functional groups, including a tert-butyl group, a 2-fluorophenyl moiety, a methoxy group, and an iodine atom, makes this molecule a versatile scaffold for further chemical modifications and biological evaluations.
The structural features of Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate contribute to its unique chemical properties and reactivity. The tert-butyl group provides steric hindrance, which can influence the conformation and binding affinity of the molecule when interacting with biological targets. The 2-fluorophenyl moiety introduces fluorine atoms, which are often used in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding interactions. The methoxy group enhances the solubility and bioavailability of the compound, while the iodine atom serves as a handle for further functionalization via cross-coupling reactions.
In recent years, pyrrolidine derivatives have been extensively studied for their potential in treating various diseases, including neurological disorders, cancer, and infectious diseases. The specific arrangement of functional groups in Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate makes it an attractive candidate for developing novel therapeutic agents. For instance, the combination of the 2-fluorophenyl group and the iodine atom allows for palladium-catalyzed cross-coupling reactions, enabling the introduction of additional substituents that can enhance biological activity.
The compound has been explored in several preclinical studies aimed at identifying new pharmacological targets. One notable area of research is its potential application in oncology. Pyrrolidine derivatives have shown promise as inhibitors of kinases and other enzymes involved in cancer cell proliferation. The structural features of Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate suggest that it may interact with these targets effectively due to its optimized binding pocket and functional group distribution.
Another area where this compound has been investigated is in the treatment of neurological disorders. The ability of pyrrolidine derivatives to cross the blood-brain barrier has made them valuable candidates for drugs targeting central nervous system (CNS) diseases. The presence of the tert-butyl group and the 2-fluorophenyl moiety may contribute to improved pharmacokinetic properties, enhancing its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the iodine atom at the 4-position of the pyrrolidine ring is particularly critical, as it dictates the reactivity of the molecule in subsequent synthetic transformations. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce additional functional groups while maintaining regioselectivity.
The compound's potential as a building block for drug development has also been recognized by several pharmaceutical companies. Researchers are exploring its utility in generating libraries of novel molecules for high-throughput screening (HTS) campaigns. The structural diversity provided by Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate allows for rapid diversification via combinatorial chemistry approaches, leading to a wide range of derivatives with tailored biological properties.
In conclusion, Tert-butyl 3-(2-fluorophenyl)methoxy-4-iodopyrrolidine-1-carboxylate (CAS No. 1700550-52-2) is a promising compound with significant potential in pharmaceutical research and drug development. Its unique structural features and reactivity make it an ideal candidate for further exploration in various therapeutic areas. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the discovery and development of next-generation therapeutics.
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